molecular formula C11H20N4O B6633431 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine

1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine

Cat. No. B6633431
M. Wt: 224.30 g/mol
InChI Key: CKVVGOQWHHDCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine, also known as OTB, is a small molecule drug that has gained significant attention in the scientific community due to its potential applications in various research fields. OTB is a synthetic compound that belongs to the class of triazole derivatives and has a molecular formula of C10H18N4O.

Mechanism of Action

The exact mechanism of action of 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine is not fully understood. However, it has been suggested that 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine exerts its effects by modulating the activity of certain enzymes and receptors in the body. For example, 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine can potentially increase the levels of acetylcholine in the brain, which can improve cognitive function. 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has antioxidant properties and can scavenge free radicals. 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has also been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and xenobiotics, including cytochrome P450 enzymes. In vivo studies have shown that 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine can improve cognitive function and memory in animal models of Alzheimer's disease and can reduce seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target site. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to using 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine in lab experiments. For example, 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has low solubility in water, which can limit its use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine and to identify its molecular targets.

Synthesis Methods

1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine can be synthesized using a two-step reaction process. The first step involves the synthesis of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid by reacting 4-carboxy-1H-1,2,3-triazole with 4-bromomethyltetrahydrofuran in the presence of a base. In the second step, the carboxylic acid is converted to the amine by reacting it with n-butylamine in the presence of a coupling reagent such as EDCI or HATU. The final product is then purified by column chromatography or recrystallization.

Scientific Research Applications

1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has been shown to have potential applications in various research fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. In neuroscience, 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases. In cancer research, 1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine has been shown to have anticancer properties and can potentially be used as a chemotherapeutic agent.

properties

IUPAC Name

1-[1-(oxan-4-yl)triazol-4-yl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-2-3-10(12)11-8-15(14-13-11)9-4-6-16-7-5-9/h8-10H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVVGOQWHHDCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CN(N=N1)C2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.